exo-Trimethylenenorbornane is a bicyclic organic compound with the formula C₁₀H₁₆. It is a white crystalline solid at room temperature. The synthesis of exo-Trimethylenenorbornane has been reported in various scientific studies, often involving catalytic hydrogenation of trimethyleneindenes or Diels-Alder reactions with trimethylene dienes and dienophiles containing a norbornane skeleton. [, ] Characterization of the synthesized compound typically involves techniques like nuclear magnetic resonance spectroscopy (NMR) and gas chromatography-mass spectrometry (GC-MS) for structural confirmation and purity analysis. [, ]
Research suggests potential applications of exo-Trimethylenenorbornane in various scientific fields, including:
Current research on exo-Trimethylenenorbornane is focused on exploring its potential in various applications. Some ongoing research areas include:
Exo-Tetrahydrodicyclopentadiene is a bicyclic hydrocarbon with the molecular formula . It is an isomer of endo-tetrahydrodicyclopentadiene, differing in the spatial arrangement of its hydrogen atoms. This compound is notable for its potential applications as a high-energy-density fuel, particularly in aerospace and military contexts. Its structure allows for unique chemical properties, making it an interesting subject for research in organic chemistry and catalysis.
Currently, there is no documented information on the specific mechanism of action of exo-TMN.
As with most hydrocarbons, exo-TMN is likely flammable and should be handled with appropriate precautions. Since detailed information is lacking, it's best to assume it may possess similar hazards as other hydrocarbons, including:
Additionally, exo-tetrahydrodicyclopentadiene participates in endothermic catalytic reactions, which have been studied to improve reaction efficiencies using zeolite catalysts . The oxidation of exo-tetrahydrodicyclopentadiene has also been examined, revealing intermediates and products that provide insight into its reactivity under various conditions .
The synthesis of exo-tetrahydrodicyclopentadiene typically involves the following methods:
Exo-tetrahydrodicyclopentadiene has several applications:
Interaction studies involving exo-tetrahydrodicyclopentadiene primarily focus on its catalytic behavior and reactivity with other compounds. Research has shown that its interactions with zeolite catalysts can enhance reaction rates and selectivity during isomerization processes . Additionally, studies on its oxidation mechanisms reveal important insights into the behavior of hydrocarbons in combustion processes .
Exo-tetrahydrodicyclopentadiene shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound | Structure Type | Key Characteristics |
|---|---|---|
| Endo-Tetrahydrodicyclopentadiene | Bicyclic Hydrocarbon | Isomeric form; less stable than exo-form |
| Dicyclopentadiene | Bicyclic Hydrocarbon | Precursor for tetrahydrodicyclopentadienes |
| Adamantane | Polycyclic Hydrocarbon | High stability; used in various chemical applications |
| Cyclooctane | Cyclic Hydrocarbon | High energy density; used as a fuel |
Exo-tetrahydrodicyclopentadiene's unique bicyclic structure and specific reactivity set it apart from these similar compounds, making it particularly valuable in high-energy applications.
The thermochemical properties of exo-tetrahydrodicyclopentadiene have been extensively studied through both experimental measurements and computational methods [1]. The standard enthalpy of formation in the gas phase has been determined to be -19.5 ± 1.3 kcal mol⁻¹ (-81.6 ± 5.4 kJ mol⁻¹), which represents several kcal mol⁻¹ lower than commonly used values in the literature [1]. This value was obtained using several density functional theory methods and higher-level composite computational chemistry methods including G3MP2B3 and CBS-QB3 [1].
The enthalpy of combustion for exo-tetrahydrodicyclopentadiene has been reported as -6098.9 ± 1.4 kJ mol⁻¹ [2]. When combined with standard enthalpies of formation for carbon dioxide (-393.51 kJ mol⁻¹) and water (-285.83 kJ mol⁻¹), this combustion enthalpy yields a standard molar enthalpy of formation in the condensed phase of -122.8 ± 2.5 kJ mol⁻¹ [2]. The gas-phase enthalpy of formation derived from these measurements is -73.7 ± 2.7 kJ mol⁻¹ [2].
The vaporization enthalpy at 298.15 K has been measured as 49.1 ± 2.3 kJ mol⁻¹ using correlation gas chromatography methods [2]. This value enables the conversion between condensed-phase and gas-phase thermochemical data [2]. The difference in gas-phase enthalpies of formation between exo and endo isomers is approximately 12 kJ mol⁻¹, with the exo isomer being more thermodynamically stable [2].
The isobaric heat capacity of exo-tetrahydrodicyclopentadiene has been measured across a wide temperature range using differential scanning calorimetry [3] [2]. Measurements from 193.15 K to 273.15 K show heat capacity values ranging from 153.1 J K⁻¹ mol⁻¹ at 193.15 K to 188.6 J K⁻¹ mol⁻¹ at 273.15 K [2]. These experimental values show good agreement with literature data, with differences typically within 6% [2].
Extended measurements have been conducted at elevated temperatures and pressures, with isobaric heat capacities measured from 323 K to 523 K at pressures up to 6 MPa [4]. The heat capacity increases systematically with temperature, following a polynomial relationship that can be expressed as Cp,m(l) = 188.09 + 0.4697(T/K) + 9.10×10⁻⁵(T/K)² J K⁻¹ mol⁻¹ with a correlation coefficient of 0.9734 [2].
The heat capacity behavior reflects the molecular structure and vibrational modes of the tricyclic framework [5]. Temperature-dependent measurements reveal the contribution of various molecular motions to the overall thermal energy storage capacity [2]. At room temperature, the estimated liquid-phase heat capacity is approximately 237.6 J K⁻¹ mol⁻¹, while the solid-phase value is estimated at 194.4 J K⁻¹ mol⁻¹ [2].
The endothermic characteristics of exo-tetrahydrodicyclopentadiene are primarily manifested through its phase transitions and thermal decomposition behavior [6] [7]. The compound exhibits endothermic phase transitions, including a solid-to-solid transition at 162.1 K with an enthalpy of 3.18 ± 0.11 kJ mol⁻¹ and melting at 183.2 K with a fusion enthalpy of 1.20 ± 0.04 kJ mol⁻¹ [2].
Catalytic endothermic reactions of exo-tetrahydrodicyclopentadiene have been investigated using zeolite catalysts to improve reaction efficiencies [6]. These studies demonstrate the compound's capacity for heat absorption during chemical transformations, which is particularly relevant for its application as a fuel [7]. The endothermic isomerization from endo to exo configuration occurs with significant energy requirements, requiring temperatures around 150°C and appropriate catalytic systems [7].
The thermal decomposition of exo-tetrahydrodicyclopentadiene exhibits endothermic characteristics at temperatures above 350°C [3]. The decomposition kinetics follow first-order behavior with rate constants ranging from 0.00024 min⁻¹ at 350°C to 0.01518 min⁻¹ at 425°C [3]. The endothermic nature of the decomposition process contributes to the fuel's cooling capacity in high-temperature applications [3].
The density of exo-tetrahydrodicyclopentadiene exhibits a strong linear dependence on temperature across a wide range of conditions [3] [8]. Comprehensive measurements using vibrating tube densimeters have established density values from 233.15 K to 373.15 K [3]. At 298.15 K and atmospheric pressure, the density is 931.8 kg m⁻³ [3].
The temperature dependence follows a quadratic relationship: ρ = 1153.0412 - 192.47447(T/273.15) - 9.3825928(T/273.15)² kg m⁻³, where T is temperature in Kelvin [3]. This correlation represents the experimental data with maximum deviations of ±0.04% [3]. The density decreases systematically with increasing temperature, showing values of 982.1 kg m⁻³ at 233.15 K and 872.6 kg m⁻³ at 373.15 K [3].
Binary mixture studies with normal alkanes reveal that density behavior follows ideal mixing rules with small negative excess molar volumes [8] [9]. The density measurements in binary systems with undecane and tetradecane show predictable composition dependence [9]. At 293.15 K, the specific gravity relative to water at 20°C is approximately 0.94 [10].
The melting behavior of exo-tetrahydrodicyclopentadiene is characterized by a low melting point of 183.2 ± 0.1 K (-89.95°C) [2]. This exceptionally low freezing point is one of the key properties that makes this compound suitable for aerospace applications in extreme temperature conditions [11] [12]. The compound remains liquid at very low temperatures, with practical freezing points reported as low as -79°C [12] [7].
Differential scanning calorimetry studies reveal complex phase behavior including a solid-to-solid transition at 162.1 K [2]. The fusion process occurs with an enthalpy of 1.20 ± 0.04 kJ mol⁻¹, which is relatively small compared to many organic compounds [2]. The low melting point results from the strained molecular geometry that prevents efficient crystal packing [2].
Comparative studies with the endo isomer show dramatic differences in melting behavior, with endo-tetrahydrodicyclopentadiene melting at 356.8 K [2]. This 173.6 K difference in melting points between isomers reflects fundamental differences in molecular packing and intermolecular interactions [2]. The phase transition entropy for the exo isomer is 26.2 J K⁻¹ mol⁻¹, significantly lower than the endo isomer [2].
The flash point of exo-tetrahydrodicyclopentadiene has been consistently measured at 55°C across multiple studies [10] [13] [12] [7]. This relatively low flash point reflects the compound's moderate volatility characteristics [12]. The flash point measurement is critical for handling and storage protocols, indicating that the compound requires appropriate ventilation and ignition source control [10].
Vapor pressure measurements indicate moderate volatility with values of 0.678 mmHg at 25°C [13]. The compound exhibits typical organic liquid volatility behavior with exponential dependence on temperature [3]. Distillation curve measurements show that the compound has a narrow boiling range, reflecting its high purity as essentially a single component fuel [3].
The volatility characteristics contribute to the compound's performance as a fuel, providing adequate evaporation rates for combustion while maintaining stability during storage [11]. The balance between volatility and stability is optimized through the tricyclic structure that provides both molecular compactness and appropriate vapor pressure [11]. Extended storage stability studies confirm minimal volatility losses under proper storage conditions [7].
Comprehensive viscosity measurements of exo-tetrahydrodicyclopentadiene have been conducted using Stabinger viscodensimeters across temperature ranges from 233.15 K to 373.15 K [3] [9]. The absolute viscosity decreases exponentially with increasing temperature, ranging from 4.8078 mPa·s at 273.15 K to 0.91482 mPa·s at 373.15 K [3]. Kinematic viscosity values follow a similar temperature dependence, ranging from 5.0547 mm² s⁻¹ at 273.15 K to 1.0483 mm² s⁻¹ at 373.15 K [3].
The viscosity-temperature relationship follows Arrhenius-type behavior typical of organic liquids [9]. Binary mixture studies with normal alkanes demonstrate that viscosity deviations from ideal mixing are generally negative, indicating favorable intermolecular interactions [8] [9]. The McAllister equation provides satisfactory correlation of viscosity data for binary systems [9].
Measurement uncertainties are typically 0.35% of the measured value, with repeatabilities of 0.2% [3]. The viscosity behavior is influenced by the rigid tricyclic structure, which restricts molecular rotation and contributes to the relatively high viscosity compared to linear hydrocarbons of similar molecular weight [14]. Temperature coefficients for viscosity are consistent with those expected for saturated hydrocarbons [3].
Thermal conductivity measurements of exo-tetrahydrodicyclopentadiene have been conducted using transient hot-wire methods across a range of temperatures and pressures [3]. The thermal conductivity values typically range from 0.1 to 0.2 W m⁻¹ K⁻¹ depending on temperature and pressure conditions [15]. The thermal conductivity decreases with increasing temperature following typical behavior for organic liquids [3].
Corresponding states models have been developed to predict thermal conductivity based on reduced temperature and pressure [3]. The molecular structure influences thermal conductivity through the rigidity of the tricyclic framework, which affects molecular vibrations and energy transfer mechanisms [3]. Comparison with related hydrocarbons shows that the compact structure leads to intermediate thermal conductivity values [3].
The thermal conductivity data are essential for heat transfer calculations in fuel system design and combustion modeling [3]. Pressure effects on thermal conductivity are moderate but measurable, particularly at elevated pressures relevant to injection systems [3]. The thermal conductivity model incorporates both temperature and pressure dependencies using established correlations for hydrocarbon fuels [3].
Speed of sound measurements in exo-tetrahydrodicyclopentadiene have been conducted using pulse-echo techniques over temperature ranges from 278.15 K to 343.15 K [3] [16]. The sound speed decreases linearly with increasing temperature, showing values consistent with typical organic liquids [16]. At ambient conditions, the speed of sound is approximately 1400-1500 m s⁻¹ [3].
Combined with density measurements, the speed of sound data enables calculation of adiabatic compressibility using the relationship κs = 1/(ρw²) [3]. The adiabatic compressibility increases with temperature, reflecting the decrease in both density and sound speed [3]. These derived properties are important for understanding the bulk mechanical properties of the fuel [3].
The speed of sound measurements have been validated against theoretical predictions based on molecular structure and show good agreement [16]. Temperature coefficients for sound speed are negative, typical of organic liquids, with values around -2 to -3 m s⁻¹ K⁻¹ [3]. The data contribute to equation of state development and provide validation for thermodynamic models [3].
Surface tension measurements of exo-tetrahydrodicyclopentadiene have been conducted across multiple temperature ranges using various techniques [8] [4]. The surface tension decreases linearly with increasing temperature, following typical behavior for organic liquids [4]. At 293.15 K, surface tension values are approximately 30-35 mN m⁻¹ [8].
Temperature dependence of surface tension follows the Guggenheim-Katayama model, which provides accurate correlations for hydrocarbon compounds [17]. The surface tension behavior reflects the molecular interactions at the liquid-vapor interface and the influence of the rigid tricyclic structure [8]. The relatively high surface tension compared to linear alkanes indicates stronger intermolecular forces [8].
Binary mixture studies show that surface tension deviations are generally negative when mixed with normal alkanes, indicating preferential surface adsorption effects [8]. The surface tension data are crucial for understanding spray formation and atomization characteristics in fuel injection systems [4]. Temperature coefficients typically range from -0.1 to -0.15 mN m⁻¹ K⁻¹ [4].
The interfacial behavior of exo-tetrahydrodicyclopentadiene in binary mixtures has been studied extensively with various normal alkanes [8] [18]. Interfacial tension measurements show systematic composition dependence with generally negative deviations from ideal mixing [18]. The interfacial properties are influenced by molecular size differences and shape factors between the tricyclic compound and linear alkanes [18].
Studies of binary mixtures with nonane, dodecane, and tridecane reveal that interfacial tensions decrease with increasing alkane chain length [8]. The refractive index changes systematically with composition, providing insights into molecular interactions at interfaces [8]. Excess properties calculations show that interfacial behavior can be correlated using regular solution theory approaches [18].
The enrichment of the low-boiling component at interfaces depends on temperature and composition [19]. Surface adsorption studies indicate preferential accumulation of the more volatile component, which affects mass transfer rates [19]. The interfacial width and molecular orientation at interfaces influence the overall transport properties of the binary systems [19].
The refractive index of exo-tetrahydrodicyclopentadiene has been measured at multiple temperatures and wavelengths [10] [8] [20]. At 20°C and the sodium D-line (589 nm), the refractive index is 1.49 [10]. Temperature dependence shows the typical negative coefficient observed for organic liquids [8].
Measurements across the temperature range from 293.15 K to 313.15 K demonstrate linear temperature dependence with coefficients around -4 to -5 × 10⁻⁴ K⁻¹ [8]. Binary mixture studies with normal alkanes show that refractive index follows approximately linear mixing rules with small positive deviations [8]. The refractive index data provide insights into molecular polarizability and electronic structure [20].
The optical constants have been compiled and compared with theoretical predictions based on molecular structure [20]. Wavelength dispersion studies show normal dispersion behavior typical of saturated hydrocarbons [20]. The refractive index data are important for optical diagnostic techniques used in combustion and spray studies [8].
Comprehensive spectroscopic analysis of exo-tetrahydrodicyclopentadiene has been conducted using nuclear magnetic resonance, infrared, Raman, and terahertz spectroscopy techniques [21] [22] [23]. Carbon-13 nuclear magnetic resonance spectra show distinct chemical shifts for the various carbon environments in the tricyclic structure [22]. The junction carbons (C1/C2 and C3/C4) exhibit larger chemical shifts due to reduced electron shielding [5].
Proton nuclear magnetic resonance spectroscopy reveals characteristic patterns that enable differentiation from the endo isomer [22] [23]. Density functional theory calculations have been used to assign spectral features and validate experimental observations [5] [22]. The calculated chemical shifts show good agreement with experimental values, with root mean square deviations of 1.48 ppm for carbon and 0.33 ppm for proton spectra [22].
Flammable;Irritant;Health Hazard;Environmental Hazard